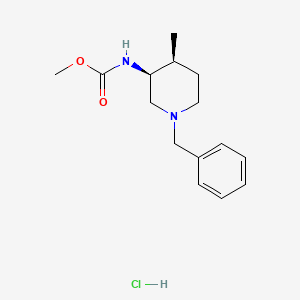

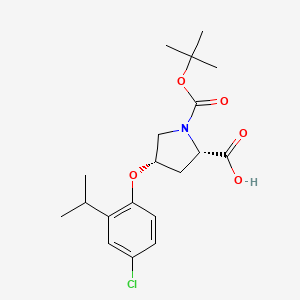

Methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

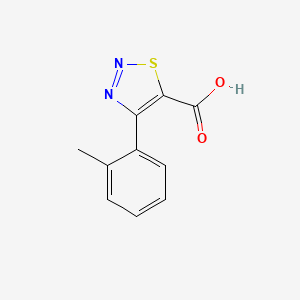

Cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride is a chemical compound with the molecular formula C15H23ClN2O2 . It has an average mass of 298.808 Da and a monoisotopic mass of 298.144806 Da . It is also known by other names such as Methyl [ (3S,4S)-1-benzyl-4-methyl-3-piperidinyl]carbamate hydrochloride .

Molecular Structure Analysis

The molecular structure of cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride is complex, with two defined stereocentres . The structure includes a benzyl group, a methoxycarbonylamino group, and a methylpiperidine group .Applications De Recherche Scientifique

Synthesis and Stereochemistry

- The synthesis and stereochemistry of compounds related to cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride have been explored. For instance, Casy and Jeffery (1972) investigated the synthesis and configurations of diastereoisomeric 1,3-dimethylpiperidin-4-ols, highlighting the importance of understanding the stereochemical properties of such compounds (Casy & Jeffery, 1972).

Route Development for Large Scale Production

- Research has been conducted on developing scalable routes for the production of related compounds. For instance, Ripin et al. (2003) optimized the synthesis of cis-N-benzyl-3-methylamino-4-methylpiperidine for large-scale production, which is crucial for potential pharmaceutical applications (Ripin et al., 2003).

Asymmetric Synthesis for Pharmaceutical Intermediates

- Hao et al. (2011) reported the asymmetric synthesis of CIS-(3 R,4 R)- N-( TERT-Butoxycarbonyl)-4-methyl-3-(meth-ylamino)piperidine, a key intermediate for the synthesis of CP-690550, a potent protein kinase inhibitor, suggesting potential applications in drug development (Hao et al., 2011).

Intermediate for Drug Molecules

- The compound has been utilized as an intermediate in the synthesis of significant drug molecules. Shirode et al. (2008) discussed an efficient synthesis method for an intermediate crucial for Cisapride, an important drug molecule (Shirode et al., 2008).

Stereochemistry and Reactivity

- The stereochemistry and reactivity of related compounds, which are essential for understanding their potential pharmaceutical applications, have been studied. Eremeev and Semenikhina (1980) explored the synthesis and stereochemistry of aziridines, demonstrating the influence of solvent on isomer ratios (Eremeev & Semenikhina, 1980).

Conformational Analysis

- Duquet et al. (2010) conducted a conformational analysis of related piperidine compounds, providing insights into their molecular structure and potential interactions in biological systems (Duquet et al., 2010).

Potential Antimicrobial Activity

- Sharma et al. (1997) synthesized derivatives of benzothiazepine, analogs to cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride, and evaluated their antimicrobial activities, suggesting possible applications in combating microbial infections (Sharma et al., 1997).

Orientations Futures

Piperidines, which cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride is a derivative of, are present in more than twenty classes of pharmaceuticals . Therefore, the study and development of piperidine derivatives, including cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride, could have significant implications for the pharmaceutical industry .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride involves the reaction of N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine with hydrochloric acid.", "Starting Materials": [ "N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine", "Hydrochloric acid" ], "Reaction": [ "To a solution of N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine in dichloromethane, hydrochloric acid is added dropwise.", "The reaction mixture is stirred at room temperature for several hours.", "The resulting solid is filtered and washed with cold dichloromethane.", "The product is then recrystallized from ethanol to obtain cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride as a white solid." ] } | |

Numéro CAS |

694495-65-3 |

Formule moléculaire |

C15H22N2O2 |

Poids moléculaire |

262.35 g/mol |

Nom IUPAC |

methyl N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]carbamate |

InChI |

InChI=1S/C15H22N2O2/c1-12-8-9-17(10-13-6-4-3-5-7-13)11-14(12)16-15(18)19-2/h3-7,12,14H,8-11H2,1-2H3,(H,16,18)/t12-,14+/m1/s1 |

Clé InChI |

PECKJJLXPJQABJ-OCCSQVGLSA-N |

SMILES isomérique |

C[C@@H]1CCN(C[C@@H]1NC(=O)OC)CC2=CC=CC=C2 |

SMILES |

CC1CCN(CC1NC(=O)OC)CC2=CC=CC=C2.Cl |

SMILES canonique |

CC1CCN(CC1NC(=O)OC)CC2=CC=CC=C2 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-6-[2-(2-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1466544.png)

![n-Ethyl-n-[2-(2-piperidinyl)ethyl]cyclohexanamine dihydrochloride](/img/structure/B1466553.png)

![3-[2-(2,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466559.png)

![1-[(2-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466561.png)

![1-[(1,4-Diazepan-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1466566.png)